Benproperine embonate

Description

Historical Trajectories and Evolution of Research Interests

Initial research on benproperine (B1668004) centered on its primary clinical application as a cough suppressant. ebi.ac.ukwikipedia.orgdrugfuture.com Early studies focused on establishing its efficacy and mechanism of action as an antitussive. These investigations identified that benproperine exerts its effects through both central and peripheral actions. drugfuture.com Centrally, it acts on the medullary cough center in the brain to suppress the cough reflex, an action similar to codeine but without involving opioid receptors, thus avoiding the risk of addiction. patsnap.compatsnap.com Peripherally, it is believed to have a local anesthetic effect on the sensory receptors in the respiratory tract, reducing the irritation that triggers coughing. patsnap.compatsnap.com

Over time, research interests have evolved, leading to the exploration of benproperine's other potential pharmacological properties. This shift has been driven by the broader scientific trend of drug repurposing, where existing drugs are investigated for new therapeutic applications. nih.gov

Contemporary Significance of Preclinical and Mechanistic Investigations

Recent preclinical research has unveiled novel mechanisms of action and potential therapeutic uses for benproperine beyond its role as a cough suppressant. A significant area of contemporary investigation is its potential as an anti-cancer agent.

Anti-cancer Research:

Preclinical studies have demonstrated that benproperine can inhibit cancer cell migration and invasion. nih.govcaymanchem.com This has been a focal point of recent research, with studies identifying the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) as a molecular target of benproperine. nih.govmedchemexpress.com By binding to ARPC2, benproperine disrupts the formation of lamellipodia and inhibits actin polymerization, which are crucial processes for cell migration. nih.gov This has positioned benproperine as a potential anti-metastatic agent. nih.gov

Further research in this area has explored the stereoisomers of benproperine, finding that S-benproperine is the more active isomer in inhibiting cancer cell migration. nih.gov Studies have also investigated the role of benproperine phosphate (B84403) in pancreatic cancer, revealing that it can induce autophagy-mediated cell death. nih.gov It appears to trigger the initiation of autophagy while simultaneously inhibiting the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death. nih.gov

Anti-inflammatory Effects:

More recent in-vitro and in-vivo studies have begun to explore the anti-inflammatory properties of benproperine. Research has shown that it can reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) treatment in macrophage-lineage cells. nih.gov This has led to investigations into its potential to improve symptoms in a mouse model of sepsis. nih.gov

The table below summarizes key preclinical findings for Benproperine.

| Research Area | Model/System | Key Findings |

| Oncology | DLD-1 and AsPC-1 cancer cells | Inhibited migration and invasion. caymanchem.com |

| AsPC-1 mouse model | Reduced lung metastasis. caymanchem.com | |

| Pancreatic cancer cells (in vitro & in vivo) | Induced autophagy-mediated cell death. nih.gov | |

| HCT-116 and DLD-1 cells (in vivo) | Suppressed liver metastasis. medchemexpress.com | |

| Inflammation | RAW264.7 monocyte/macrophage-lineage cells | Reduced secretion of pro-inflammatory cytokines (IL-6). nih.gov |

| LPS-treated mouse model of sepsis | Reduced IL-6 levels in the lungs and improved survival. nih.gov | |

| Antitussive | Guinea pig model of cough | Increased latency to first cough and decreased the number of coughs. caymanchem.com |

Scope and Delimitation of Current Scholarly Inquiry

The current scope of academic research on benproperine embonate is multifaceted, extending from its established role as an antitussive to its emerging potential in oncology and inflammation. Scholarly inquiry is primarily focused on elucidating the molecular mechanisms that underpin these effects.

Current research is actively investigating:

The precise binding interactions between benproperine and its molecular targets, such as ARPC2. nih.govnih.gov

The signaling pathways involved in its anti-cancer and anti-inflammatory effects, including the AMPK/mTOR pathway in autophagy and Akt signaling in inflammation. nih.govnih.gov

The differential activities of its stereoisomers to identify the most potent form for potential therapeutic development. nih.gov

Delimitations of current research include:

A primary focus on preclinical in vitro and in vivo animal models. While promising, these findings require further validation through clinical trials in humans to establish therapeutic efficacy and safety for these new indications.

The majority of recent mechanistic studies have utilized the phosphate salt of benproperine. nih.govcaymanchem.commedchemexpress.com While the active moiety is benproperine, further research specifically on the embonate salt would be beneficial to confirm if the salt form influences its pharmacological activity in these new contexts.

The research is largely centered on the molecular and cellular effects of the compound, with less emphasis on its pharmacokinetic and pharmacodynamic profiles in the context of these new potential applications.

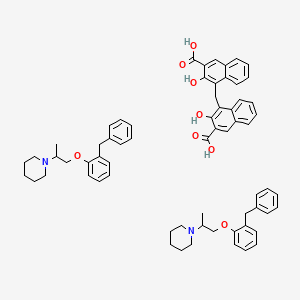

Structure

2D Structure

Properties

CAS No. |

64238-92-2 |

|---|---|

Molecular Formula |

C65H70N2O8 |

Molecular Weight |

1007.3 g/mol |

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C23H16O6.2C21H27NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10-13,18H,3,8-9,14-17H2,1H3 |

InChI Key |

VSVBMXAKSJDLCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Advanced Pharmacological Characterization of Benproperine Embonate Preclinical Focus

Elucidation of Molecular Targets and Receptor Interactions

Preclinical research has identified several molecular targets for benproperine (B1668004), ranging from intracellular structural proteins to cell surface receptors. Its pharmacological profile appears to be a composite of these interactions.

Ligand-Target Binding Profiles and Kinetics

The binding of benproperine has been characterized at several key molecular sites, with a notable stereoisomeric difference in its interaction with the actin-related protein 2/3 complex.

Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) Benproperine has been identified as a direct inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex by binding to the ARPC2 subunit. cancerbiomed.orgnih.govcaymanchem.com This interaction is crucial for its observed anti-migratory and anti-metastatic effects in cancer cell models. nih.govnih.gov The binding is stereospecific, with the S-enantiomer (S-Benproperine) being the active isomer. nih.govresearchgate.net Surface Plasmon Resonance (SPR) analysis has been used to determine the binding affinity, revealing that S-Benproperine binds to ARPC2 with a micromolar affinity, whereas the R-enantiomer does not exhibit specific binding. nih.govmdpi.com

Table 1: Stereospecific Binding Affinity of Benproperine Isomers to ARPC2 An interactive data table based on the data in the text.

| Compound | Target | Binding Affinity (KD) | Method | Finding |

|---|---|---|---|---|

| S-Benproperine | ARPC2 | 1.12 µM | SPR | Specific binding detected. nih.govmdpi.com |

| R-Benproperine | ARPC2 | Not Determined | SPR | No specific binding observed. nih.gov |

While the equilibrium dissociation constant (KD) has been established, specific kinetic constants such as the association rate (k_a) and dissociation rate (k_d) have not been detailed in the reviewed literature. nih.govresearchgate.netsartorius.com The binding has been further validated through qualitative, label-free methods including the Drug Affinity Responsive Target Stability (DARTS) and the Cellular Thermal Shift Assay (CETSA). cancerbiomed.orgnih.gov

Sigma Receptors Benproperine is also recognized as a ligand for sigma receptors (σ-receptors). nih.govgoogle.com It has been listed among compounds that bind to the sigma-1 (σ1) receptor subtype with high to moderate affinity. nih.govbiorxiv.org Sigma receptors are intracellular chaperones located at the endoplasmic reticulum and are implicated in a wide range of cellular signaling pathways. biorxiv.orgoncotarget.com Although benproperine is confirmed as a ligand, specific binding affinity values (K_i) or IC50 from radioligand binding assays are not consistently reported in the available literature.

Agonist, Antagonist, and Inverse Agonist Profiling at Specific Receptors

The functional consequences of benproperine binding to its molecular targets define its pharmacological actions as an inhibitor or antagonist.

ARPC2 Inhibition At its ARPC2 target, benproperine functions as an inhibitor. medchemexpress.commedchemexpress.commedchemexpress.com By binding to this subunit, it impairs the function of the Arp2/3 complex, which is a key mediator of actin nucleation and the formation of branched actin filament networks. cancerbiomed.orgcaymanchem.comdcchemicals.com This inhibitory action disrupts the formation of lamellipodia, thereby suppressing cancer cell migration and invasion, as demonstrated in preclinical models with an IC50 value of approximately 8 µM for metastasis inhibition by the S-isomer. caymanchem.comnih.gov

Receptor Antagonism Benproperine is reported to possess mild antihistaminic and anticholinergic properties, suggesting an antagonist role at histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com This activity likely contributes to its antitussive effect by reducing mucus secretion and sensory nerve irritation. patsnap.comgoodrx.com However, detailed preclinical studies quantifying the antagonist potency (e.g., pA2 or K_i values) of benproperine at specific histamine (e.g., H1) or muscarinic (e.g., M1, M2, M3) receptor subtypes are not extensively available in the reviewed scientific literature. The antitussive actions of some antihistamines have been shown to be independent of their H1-receptor blockade, suggesting a more complex mechanism may be involved. nih.gov

Allosteric Modulation and Receptor Heterodimerization Studies

The scientific literature reviewed does not provide specific evidence to suggest that benproperine embonate functions as an allosteric modulator at its known targets. nih.govresearchgate.netrug.nl Similarly, there is no available preclinical data on its involvement in receptor heterodimerization studies. google.comresearchgate.net

Modulatory Effects on Ion Channels and Transporters

Benproperine's pharmacology also includes interactions with ion channels, which is consistent with its peripheral and central nervous system effects.

Voltage-Gated and Ligand-Gated Ion Channel Interactions

Evidence points towards benproperine's activity as a blocker of voltage-gated sodium channels. It is listed in compound databases as a substance that targets SCN5A, the gene encoding the Nav1.5 cardiac voltage-gated sodium channel. depmap.orgdepmap.org This action is consistent with its reported local anesthetic properties, a characteristic feature of many sodium channel blockers. patsnap.comdrugbank.com This mechanism may contribute to its antitussive effect by blocking afferent nerve signals from the respiratory tract. patsnap.com

The cough reflex can be triggered by the activation of ligand-gated channels, such as the capsaicin (B1668287) receptor (TRPV1), which is permeable to cations. researchgate.net While benproperine is effective against chemically-induced cough in preclinical models, direct studies of its effects on specific ligand-gated ion channels are not detailed in the reviewed literature. caymanchem.com There is also indirect evidence suggesting a potential interaction with potassium channels, as sigma receptors, a target of benproperine, have been shown to modulate Kv2.1 potassium channels. oncotarget.com

Table 2: Summary of this compound's Preclinical Molecular Interactions An interactive data table based on the data in the text.

| Target Class | Specific Target | Type of Interaction | Functional Effect | Supporting Evidence |

|---|---|---|---|---|

| Protein Complex | ARPC2 | Direct Binding/Inhibition | Inhibition of actin polymerization | SPR, CETSA, DARTS, Functional Assays cancerbiomed.orgcaymanchem.comnih.gov |

| Receptors | Sigma-1 Receptor | Binding | Undetermined (Agonist/Antagonist) | Ligand lists nih.govbiorxiv.org |

| Histamine Receptors | Antagonism (Inferred) | Antihistaminic effects | General pharmacological profiles patsnap.compatsnap.com | |

| Muscarinic Receptors | Antagonism (Inferred) | Anticholinergic effects | General pharmacological profiles patsnap.compatsnap.com | |

| Ion Channels | Voltage-Gated Sodium Channels (e.g., Nav1.5) | Blockade (Inferred) | Local anesthetic effect | Compound database listing, known properties patsnap.comdepmap.orgdepmap.org |

Transporter Protein Inhibition or Augmentation

There is currently no available preclinical data from the reviewed literature to indicate that this compound is a significant inhibitor or inducer of major drug transporter proteins such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.govtg.org.aumdpi.comnih.gov

Enzymatic Activity Modulation and Biochemical Pathway Interactions

Enzyme Kinetics and Inhibition Studies

The study of enzyme kinetics is fundamental to understanding the mechanism of action of a drug. It analyzes the rates of enzymatic reactions and how they are affected by various factors, including the presence of inhibitors. Inhibition constants (Ki) are key parameters derived from these studies, quantifying the potency of an inhibitor. fiveable.me Preclinical investigations have identified benproperine as an inhibitor of specific enzymes, a crucial aspect of its pharmacological activity.

In the context of drug development, kinetic studies are instrumental in elucidating the precise mechanism of enzyme inhibition, which is vital for optimizing drug candidates and understanding potential drug-drug interactions. researchgate.netmdpi.com Different types of inhibition, such as competitive, non-competitive, and mixed, can be distinguished through graphical analysis of kinetic data, like Dixon plots. fiveable.memdpi.com While specific Ki values for benproperine's interaction with many enzymes are still under investigation in publicly available literature, its inhibitory action on key proteins has been established.

| Parameter | Description | Relevance in Preclinical Studies |

| Inhibition Constant (Ki) | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor. | Determines the concentration of benproperine required to achieve a therapeutic effect and helps in dose-response predictions. |

| IC50 | The concentration of an inhibitor that reduces the enzyme's activity by 50%. | Provides a practical measure of inhibitor potency under specific experimental conditions. |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). | Informs on how changes in substrate concentration might affect the drug's efficacy and helps in understanding potential side effects. |

Impact on Specific Metabolic Enzymes and Pathways in Preclinical Contexts (e.g., ARPC2, AMPK/mTOR, RAB11A)

Recent preclinical research has shed light on benproperine's ability to modulate key cellular pathways implicated in cancer progression.

ARPC2 Inhibition: Benproperine has been identified as a direct inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). nih.govmedchemexpress.com The Arp2/3 complex is a crucial regulator of actin polymerization, a process essential for cell migration and the formation of lamellipodia, which are key structures in cell movement. nih.gov By binding to ARPC2, benproperine disrupts the function of the Arp2/3 complex, leading to the inhibition of actin polymerization. nih.gov This, in turn, suppresses cancer cell migration and invasion, as demonstrated in preclinical models of metastasis. nih.govmedchemexpress.com Notably, benproperine appears to selectively inhibit the migration of cancer cells over normal cells. nih.gov Further studies have shown that the S-enantiomer of benproperine is the more active isomer in inhibiting cancer cell migration by targeting ARPC2. nih.gov

AMPK/mTOR Pathway: Benproperine has been shown to induce autophagy initiation in pancreatic cancer cells through the regulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov AMPK is a key cellular energy sensor that, when activated, can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.govcas.cz Benproperine triggers the activation of AMPK, which subsequently leads to the initiation of autophagy. nih.gov

RAB11A and Autophagy Arrest: Interestingly, while benproperine initiates autophagy, it also disrupts a later stage of this process. It has been found to downregulate the expression of Ras-related protein Rab-11A (RAB11A). nih.gov RAB11A is involved in the fusion of autophagosomes with lysosomes, a critical step for the completion of the autophagic process and the degradation of cellular components. nih.gov By inhibiting RAB11A, benproperine leads to an excessive accumulation of autophagosomes, a state known as autophagy arrest, which ultimately results in cancer cell death. nih.gov This dual effect on the autophagy pathway highlights a novel anticancer mechanism for benproperine. nih.gov

| Target | Effect of Benproperine | Downstream Consequence in Preclinical Models |

| ARPC2 | Inhibition | Suppression of cancer cell migration and metastasis. nih.govmedchemexpress.com |

| AMPK/mTOR | Activation of AMPK, leading to mTOR inhibition | Initiation of autophagy. nih.gov |

| RAB11A | Downregulation | Disruption of autophagosome-lysosome fusion, leading to autophagy arrest and cell death. nih.gov |

Intracellular Signaling Cascades Influenced by this compound

G-Protein Coupled Receptor (GPCR) Signaling Transduction

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in signal transduction, mediating cellular responses to a wide array of external stimuli. wikipedia.orgscienceopen.com The classical signaling pathway involves the activation of a heterotrimeric G protein upon ligand binding to the GPCR. wikipedia.org This leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of downstream effector proteins. wikipedia.org

While the primary mechanism of action for benproperine's antitussive effect is thought to be centrally mediated, potentially involving neurotransmitter pathways that utilize GPCRs, the specific interactions with GPCRs at a molecular level are not yet fully elucidated in the available research. patsnap.com It is plausible that benproperine's influence on the central nervous system to suppress the cough reflex involves modulation of GPCR signaling. patsnap.com However, direct evidence from preclinical studies detailing benproperine's binding to and activation or inhibition of specific GPCRs is limited.

Kinase and Phosphatase Activity Modulation (e.g., Akt, AMPK/mTOR)

Kinases and phosphatases are enzymes that respectively add or remove phosphate (B84403) groups from proteins, playing a critical role in regulating a vast number of cellular processes.

AMPK/mTOR Pathway: As previously discussed, benproperine activates AMPK, a serine/threonine kinase. nih.gov This activation leads to the phosphorylation and subsequent inhibition of the mTOR pathway. nih.govcas.cz The mTOR protein is a kinase that is a central regulator of cell growth, proliferation, and survival. cuni.cz By inhibiting mTOR, benproperine can effectively halt these processes in cancer cells.

Akt Pathway: The Akt (also known as protein kinase B) signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. cuni.cz The PI3K/Akt/mTOR pathway is often hyperactivated in cancer. nih.gov Research indicates that benproperine's modulation of the AMPK/mTOR pathway can indirectly influence Akt signaling. The activation of AMPK can lead to the suppression of the Akt/mTOR pathway, contributing to the anti-proliferative effects of the compound. researchgate.net

| Kinase Pathway | Effect of Benproperine | Implication in Preclinical Models |

| AMPK | Activation | Inhibition of cell growth and proliferation, initiation of autophagy. nih.gov |

| mTOR | Inhibition (downstream of AMPK activation) | Suppression of protein synthesis and cell growth. nih.gov |

| Akt | Indirect Inhibition (via AMPK activation) | Contribution to anti-proliferative and pro-apoptotic effects. researchgate.net |

Second Messenger System Regulation (e.g., cAMP, Ca2+)

Second messengers are intracellular signaling molecules that are rapidly produced or released in response to the activation of cell surface receptors and are essential for amplifying and transducing extracellular signals.

cAMP: Cyclic adenosine (B11128) monophosphate (cAMP) is a classic second messenger generated by the enzyme adenylyl cyclase, often downstream of Gs-coupled GPCR activation. nih.gov While some GPCRs are known to couple to Gs and stimulate cAMP production, leading to various physiological responses, direct evidence of benproperine modulating cAMP levels is not prominently featured in the current body of preclinical research. nih.govfrontiersin.org

Ca2+: Intracellular calcium (Ca2+) is another critical second messenger that regulates a multitude of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation. nih.govresearchgate.net The release of Ca2+ from intracellular stores or its influx from the extracellular environment can be triggered by various signaling pathways, including those initiated by Gq-coupled GPCRs. scienceopen.com The potential local anesthetic effects of benproperine might suggest an interaction with ion channels, which could indirectly influence intracellular Ca2+ concentrations. patsnap.com However, dedicated preclinical studies investigating the direct impact of benproperine on Ca2+ signaling pathways are not extensively documented.

Structure Activity Relationship Sar and Structural Biology of Benproperine Embonate and Its Derivatives

Design and Synthesis of Benproperine (B1668004) Embonate Analogs for SAR Studies

The design and synthesis of analogs are crucial steps in elucidating the SAR of a parent compound like benproperine embonate. These processes involve creating a series of related molecules with specific structural variations to probe how these changes affect biological activity.

Rational drug design leverages the understanding of a biological target to create new molecules with desired activities. patsnap.com This approach is a cornerstone in the development of this compound analogs. nih.govmdpi.comresearchgate.netmdpi.com Computational chemistry plays a pivotal role in this process, employing techniques like molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of designed compounds before their synthesis. patsnap.comwiley.com

Key aspects of rational design include:

Target Identification: Understanding the specific receptor or enzyme that benproperine interacts with is the first step.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.

Lead Optimization: Modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Computational tools allow for the in silico screening of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and desired properties for synthesis and further testing. nih.gov

| Computational Approach | Application in Benproperine Analog Design |

| Molecular Modeling | Visualizing the 3D structure of benproperine and its potential binding sites on target proteins. patsnap.com |

| Virtual Screening | Rapidly assessing large libraries of virtual compounds for their potential to bind to the target. |

| QSAR Modeling | Establishing a mathematical relationship between the chemical structure of benproperine analogs and their biological activity. patsnap.com |

To efficiently generate a diverse range of benproperine analogs for SAR studies, parallel and combinatorial synthesis strategies are employed. uniroma1.ituzh.ch These techniques enable the rapid production of large numbers of compounds, significantly accelerating the drug discovery process. spirochem.comasynt.com

Parallel Synthesis: This method involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels. asynt.com It allows for the systematic variation of specific parts of the benproperine molecule.

Combinatorial Chemistry: This approach allows for the creation of large libraries of compounds by reacting a set of starting materials in all possible combinations. uzh.chsemanticscholar.org

These high-throughput synthesis methods are instrumental in building diverse chemical libraries that can be screened to identify compounds with improved properties. asynt.com

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. nih.gov For a chiral molecule like benproperine, the different stereoisomers can exhibit distinct biological properties. nih.gov

Enantiomers are non-superimposable mirror images of each other, and they can interact differently with chiral biological targets such as receptors and enzymes. nih.govnih.gov Therefore, the enantiomeric purity of this compound is a critical factor in its pharmacological profile. nih.govnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.govnih.gov

Key considerations include:

Eudismic Ratio: The ratio of potencies of the more active (eutomer) and less active (distomer) enantiomers.

Differential Metabolism: Enantiomers can be metabolized at different rates, leading to variations in their pharmacokinetic profiles. nih.gov

To investigate the pharmacological effects of individual stereoisomers, stereoselective synthesis methods are employed to produce enantiomerically pure compounds. nih.govnih.govresearchgate.net These methods aim to create a specific stereoisomer as the major product.

Once synthesized, the individual isomers of benproperine are subjected to rigorous biological evaluation to determine their:

Binding affinity for the target receptor.

Functional activity (e.g., agonist or antagonist).

Pharmacokinetic properties .

Toxicological profiles .

This detailed analysis of individual isomers is essential for a comprehensive understanding of the SAR and for the development of safer and more effective therapeutic agents. rsc.orgresearchgate.net

| Stereoisomer | Potential Pharmacological Profile |

| Eutomer (more active) | Primarily responsible for the therapeutic effect. |

| Distomer (less active) | May be inactive, have a different pharmacological effect, or contribute to side effects. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as benproperine, and its biological target at an atomic level. mdpi.comnih.govscielo.sa.crresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov It helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com Docking studies can provide insights into the binding modes of different benproperine analogs, helping to explain their varying affinities and activities. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.govresearchgate.net They can reveal how the ligand and receptor move and adapt to each other, providing a more realistic representation of the binding process. researchgate.net These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy.

By combining these computational approaches with experimental data, researchers can build a detailed model of how this compound and its derivatives interact with their biological targets, guiding the design of new and improved therapeutic agents.

Binding Site Prediction and Conformational Analysis

Detailed experimental structures of this compound in complex with its biological targets are not publicly available. However, computational methods provide a powerful avenue to predict its binding modes and analyze its conformational landscape.

Binding site prediction algorithms utilize the three-dimensional structure of a target protein to identify potential pockets where a ligand like benproperine could bind. These methods often analyze geometric features, such as cavities and clefts on the protein surface, as well as physicochemical properties like hydrophobicity and electrostatic potential. For benproperine, a known inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), a homology model of the human ARPC2 protein could be generated to predict the binding site of benproperine medchemexpress.com. The predicted site could then be analyzed for key interacting residues.

Conformational analysis of benproperine is crucial to understand which of its myriad shapes is biologically active. Due to the presence of several rotatable bonds, the molecule can adopt numerous conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to calculate the potential energy of different conformations and identify the low-energy, and thus more probable, structures.

Table 1: Predicted Interaction Energies of Benproperine Conformers with a Hypothetical Receptor Site

| Conformer ID | Dihedral Angle (Cα-Cβ-O-Cγ) | Potential Energy (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| BEN-C1 | -175.3° | 0.0 | -8.5 | Tyr23, Phe45, Leu89 |

| BEN-C2 | -60.2° | +2.1 | -6.2 | Tyr23, Val50 |

| BEN-C3 | +65.8° | +2.5 | -5.9 | Phe45, Ile78 |

| BEN-C4 | +178.9° | +0.5 | -7.9 | Tyr23, Phe45, Leu89, Pro90 |

This table is illustrative and based on hypothetical computational studies. The data does not represent experimentally verified values.

Molecular Dynamics Simulations of this compound in Complex with Biological Targets

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target protein over time. These simulations can provide insights into the stability of the ligand-protein complex, the specific interactions that are maintained, and the conformational changes that may occur upon binding.

Table 2: Key Interaction Metrics from a Hypothetical Molecular Dynamics Simulation of Benproperine with ARPC2

| Simulation Time (ns) | RMSD of Benproperine (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0 | 0.00 | 2 | ASP15, GLU45 |

| 10 | 1.25 | 1 | ASP15 |

| 20 | 1.35 | 1 | ASP15 |

| 30 | 1.40 | 2 | ASP15, LYS88 |

| 40 | 1.38 | 2 | ASP15, LYS88 |

| 50 | 1.42 | 1 | LYS88 |

This table presents hypothetical data from a simulated molecular dynamics trajectory to illustrate the type of insights that can be gained. RMSD refers to the root-mean-square deviation from the initial position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benproperine and its derivatives, a QSAR model could be developed to predict their antitussive potency based on various molecular descriptors.

The process involves compiling a dataset of benproperine analogues with their experimentally determined biological activities. Then, a wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

A robust QSAR model can be a valuable tool in the drug discovery process, enabling the prediction of the activity of novel, unsynthesized derivatives and guiding the design of more potent compounds. For instance, a QSAR study on piperidine (B6355638) derivatives, a core scaffold in benproperine, could reveal the importance of specific substitutions on the piperidine ring for biological activity.

Table 3: Example of a QSAR Model for a Series of Hypothetical Benproperine Derivatives

| Derivative | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP | Molecular Surface Area (Ų) |

| 1 | 2.5 | 2.3 | 4.2 | 350.1 |

| 2 | 1.8 | 1.9 | 4.5 | 365.4 |

| 3 | 5.2 | 5.5 | 3.8 | 340.7 |

| 4 | 0.9 | 1.1 | 4.8 | 375.2 |

| 5 | 3.1 | 2.9 | 4.3 | 355.9 |

This table is a hypothetical representation of data that could be used to build a QSAR model. The predicted values are derived from a fictional model for illustrative purposes.

Advanced Synthetic Methodologies and Chemical Derivatization of Benproperine Embonate

Novel Synthetic Routes and Total Synthesis Strategies

The traditional synthesis of benproperine (B1668004) provides a foundational framework upon which novel and more efficient strategies can be developed. The classical route involves a two-step process:

Ether Formation : A base-catalyzed etherification between 2-benzylphenol (B1197477) and 1,2-dichloropropane (B32752).

Amination : Nucleophilic substitution of the remaining chlorine atom with piperidine (B6355638) to yield the final benproperine base. wikipedia.org

While effective, this pathway presents opportunities for improvement regarding yield, selectivity, and sustainability. Modern synthetic chemistry offers various avenues to refine this process. Novel strategies would aim to reduce the number of steps, improve atom economy, and provide greater control over stereochemistry, as benproperine is a chiral compound typically used as a racemate.

Interactive Table: Classical Benproperine Synthesis Overview

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 2-Benzylphenol | 1,2-Dichloropropane | Williamson Ether Synthesis | 1-Benzyl-2-(2-chloropropoxy)benzene |

| 2 | 1-Benzyl-2-(2-chloropropoxy)benzene | Piperidine | Nucleophilic Substitution | Benproperine |

Control over chemo- and regioselectivity is paramount in synthesizing complex molecules like benproperine. In the classical synthesis, the reaction between 2-benzylphenol and 1,2-dichloropropane can potentially yield two different products due to the two distinct chlorine atoms on the propane (B168953) chain (C1 and C2).

Regioselectivity : A key challenge is to ensure the phenolic oxygen selectively attacks the terminal carbon (C1) of the dichloropropane, rather than the internal carbon (C2). While the primary chloride is generally more reactive towards SN2 substitution, reaction conditions must be finely tuned to maximize the desired regioselectivity and minimize the formation of isomeric byproducts. Novel approaches might employ directing groups or specialized catalyst systems to enhance this selectivity.

Chemoselectivity : In the second step, piperidine must selectively displace the chloride over any potential side reactions. The choice of solvent and temperature is critical to ensure a clean reaction. Advanced methodologies could involve catalytic amination processes, such as Buchwald-Hartwig or Ullmann-type couplings, which can offer milder reaction conditions and broader substrate scope, although their application here would require significant modification of the starting materials.

Future synthetic developments would focus on one-pot procedures where the etherification and amination steps are combined, using catalysts that can mediate both transformations, thereby improving process efficiency.

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and minimize energy consumption. jocpr.commdpi.com The classical synthesis of benproperine can be re-evaluated through this lens.

Potential areas for implementing green chemistry include:

Alternative Solvents : Traditional organic solvents could be replaced with greener alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com This would reduce volatile organic compound (VOC) emissions and associated environmental hazards.

Catalysis : The use of stoichiometric bases in the etherification step could be replaced with catalytic amounts of a more efficient and recyclable catalyst. Phase-transfer catalysts, for example, can enhance reaction rates in biphasic systems, simplifying product isolation and reducing solvent use.

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Applying microwave irradiation to the etherification and amination steps could lead to a more energy-efficient synthesis.

Atom Economy : Redesigning the synthesis to maximize the incorporation of all atoms from the starting materials into the final product is a core green chemistry principle. researchgate.net This could involve exploring convergent synthetic routes where the key fragments are built separately and then combined in a final, high-yielding step.

Interactive Table: Green Chemistry Principles and Potential Application to Benproperine Synthesis

| Principle | Traditional Method Concern | Potential Green Alternative | Benefit |

| Safer Solvents | Use of potentially hazardous organic solvents. | Water, supercritical fluids, bio-solvents. jocpr.com | Reduced toxicity and environmental impact. |

| Catalysis | Use of stoichiometric amounts of base. | Recyclable solid-supported catalysts or phase-transfer catalysts. | Waste reduction and easier purification. |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis. mdpi.com | Faster reactions, lower energy use. |

| Atom Economy | Multi-step synthesis with potential byproducts. | One-pot or convergent synthesis strategies. | Higher efficiency and less waste. |

Functionalization and Modification of Benproperine Embonate for Research Probes

To investigate the mechanism of action, target engagement, and distribution of benproperine, its structure can be modified to create chemical probes. This involves introducing specific functional groups or labels without significantly altering the core pharmacophore responsible for its biological activity.

Tracing studies are essential for understanding the pharmacokinetics and biodistribution of a drug. This requires the synthesis of isotopically or fluorescently labeled benproperine.

Radiolabeling : Introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), allows for quantitative analysis of drug distribution in tissues. For benproperine, ¹⁴C could be incorporated into the piperidine ring, the benzyl (B1604629) group, or the propyl linker. This would typically involve using a commercially available labeled precursor, such as ¹⁴C-labeled piperidine, in the final step of the synthesis.

Fluorescent Labeling : Attaching a fluorescent tag or fluorophore enables visualization of the drug in biological systems using fluorescence microscopy. A common strategy is to append a fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) to a position on the benproperine molecule that is not critical for its activity. This could be achieved by synthesizing a derivative of benproperine with a reactive handle, such as an amino or carboxyl group, on the benzyl ring, which can then be conjugated to an activated fluorophore. The challenge lies in ensuring the bulky fluorescent tag does not impede the drug's interaction with its biological target.

To identify the specific protein targets of benproperine, more sophisticated probes like photoaffinity labels and affinity tags can be developed.

Photoaffinity Labels : These are molecules that contain a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide). nih.govenamine.net Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, including the drug's protein target. A photoaffinity probe of benproperine would involve synthesizing a derivative where a photoreactive moiety is attached, again at a non-critical position. This allows for irreversible "trapping" of the drug-target interaction, enabling subsequent isolation and identification of the target protein via mass spectrometry. nih.gov

Affinity Tags : An affinity tag (e.g., biotin) is a small molecule that can be attached to the drug to facilitate the purification of the drug-protein complex. nih.govresearchgate.net A biotinylated benproperine probe would be synthesized, allowed to bind to its target in a cell lysate, and the entire complex could then be "pulled down" using streptavidin-coated beads. The bound protein can then be identified. Often, photoaffinity and affinity tags are combined into a single probe to enable covalent capture and subsequent purification.

Prodrug Strategies for Enhanced Research Delivery (Preclinical/Research Context)

In a preclinical research context, prodrugs can be designed to overcome experimental barriers, such as poor solubility or limited cell permeability, thereby improving the delivery of the parent compound to the site of action. acs.orgeurekaselect.com A prodrug is an inactive derivative of a drug that is converted into the active form in the body. mdpi.com

For benproperine, several prodrug strategies could be explored:

Improving Aqueous Solubility : While benproperine is often formulated as a phosphate (B84403) or embonate salt to increase solubility, further enhancement for specific research applications (e.g., high-concentration stock solutions for in vitro assays) could be achieved. A common strategy is to add a highly polar group, like a phosphate ester, to a hydroxyl group. Since benproperine lacks a hydroxyl group, a derivative would first need to be synthesized, for instance, by adding a hydroxyl group to one of the phenyl rings.

Enhancing Membrane Permeability : To improve passage across cellular membranes in experimental models, lipophilicity can be modulated. An ester-based prodrug could be created if a carboxyl-functionalized benproperine analog were synthesized. This ester would mask the polar carboxyl group, facilitating membrane transit, and would then be cleaved by intracellular esterases to release the active, modified drug.

Targeted Delivery : In advanced preclinical models, a prodrug could be designed to be activated by a specific enzyme that is overexpressed in a particular cell type or tissue of interest. This would allow for the localized release of benproperine, providing a tool to study its effects in a site-specific manner.

These prodrug approaches are powerful tools in drug discovery and chemical biology for optimizing compounds for preclinical and research evaluation. mdpi.com

Design and Preclinical Evaluation of this compound Prodrugs

Extensive research into the design and preclinical evaluation of this compound prodrugs has not been identified in publicly available scientific literature. Searches of scholarly databases and patent literature did not yield specific studies detailing the synthesis, chemical derivatization, or preclinical assessment of prodrugs specifically derived from this compound.

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. This approach involves chemically modifying the active pharmaceutical ingredient to create a new compound that, after administration, is converted into the active drug through metabolic processes. The primary goals of creating a prodrug can include enhancing oral bioavailability, increasing solubility, improving taste, minimizing side effects, or targeting specific tissues.

While the application of prodrug strategies is well-established for many pharmaceuticals, there is no available evidence to suggest that this approach has been applied to this compound and reported in peer-reviewed literature. Research on benproperine has primarily focused on its metabolites and its potential applications in other therapeutic areas, such as oncology. For instance, studies have identified metabolites of benproperine in humans, such as 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-4-piperidinol and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy] ethyl]-3-piperidinol, and their corresponding glucuronides. nih.govcapes.gov.br However, these studies focus on the metabolic fate of benproperine itself rather than the intentional design and evaluation of prodrugs.

Therefore, a detailed discussion, including data tables and specific research findings on the design and preclinical evaluation of this compound prodrugs, cannot be provided at this time due to the absence of relevant scientific data.

Preclinical Pharmacokinetic and Biotransformation Research Excluding Human Clinical Data

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

Detailed preclinical data regarding the absorption, distribution, and elimination kinetics of benproperine (B1668004) embonate in animal models are not extensively available in the public domain. Comprehensive studies outlining key pharmacokinetic parameters such as bioavailability, plasma clearance, volume of distribution, and elimination half-life in species like rats, dogs, or primates have not been identified in the reviewed literature.

Tissue Distribution in Animal Models

Specific studies detailing the tissue distribution of benproperine embonate in various animal models were not found in the course of this review. Information regarding the extent and pattern of its distribution into different organs and tissues, which is essential for understanding its pharmacological action and potential for accumulation, is not publicly available.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The biotransformation of benproperine has been a subject of investigation, with research focusing on the identification of its metabolites in preclinical species. These studies are fundamental to understanding the pathways through which the body processes and eliminates the compound.

Cytochrome P450 and Other Enzyme-Mediated Biotransformations (in vitro and in vivo preclinical)

While it is understood that benproperine undergoes metabolism, specific preclinical studies identifying the cytochrome P450 (CYP) isoforms or other enzymes responsible for its biotransformation are not detailed in the available literature. Research pinpointing the specific enzymatic pathways in preclinical models is necessary for a complete metabolic profile.

Identification and Characterization of Novel Metabolites in Research Models

Preclinical research has led to the identification of several metabolites of benproperine. Studies have reported the detection of monohydroxylated and dihydroxylated metabolites. scispace.com Furthermore, these hydroxylated metabolites are also found as their glucuronide conjugates, indicating that glucuronidation is a pathway in the metabolism of benproperine. scispace.com Specifically, four monohydroxylated metabolites and two glucuronide metabolites have been identified in preclinical analyses. scispace.com

Metabolite Activity and Structure-Activity Relationships in Preclinical Models

Below is a summary of the identified metabolites and their observed preclinical activity:

| Metabolite Name | Chemical Structure | Preclinical Model | Observed Activity | Reference |

| 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-4-piperidinol | C₂₁H₂₇NO₂ | Guinea Pig | Inactive (Antitussive) | nih.gov |

| 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | C₂₁H₂₇NO₂ | Guinea Pig | Inactive (Antitussive) | nih.gov |

| Glucuronide Conjugates of hydroxylated metabolites | Not specified | Not specified | Not specified | scispace.com |

Advanced Preclinical Research Models and Methodologies

In Vitro Cellular and Subcellular Research Models

In vitro models are fundamental in dissecting the molecular mechanisms of benproperine (B1668004) embonate at the cellular and subcellular levels. These systems allow for controlled experiments to identify specific cellular pathways and molecular targets.

While specific studies on benproperine embonate in primary cell cultures are not extensively documented in publicly available literature, research on other forms of benproperine provides a basis for potential applications. For instance, studies on benproperine have utilized monocyte/macrophage-lineage cells (RAW264.7) to investigate its anti-inflammatory properties. In these cells, benproperine was found to reduce the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) nih.gov. Such primary cell culture systems are invaluable for mechanistic studies, allowing researchers to observe the direct effects of the compound on specific cell types involved in physiological and pathological processes. The use of primary cells, which are isolated directly from tissues, offers a more biologically relevant model compared to immortalized cell lines.

The validation of molecular targets is a critical step in drug development. While specific genetically engineered cell lines for validating the targets of this compound have not been detailed, the identification of potential targets for benproperine opens the door for such methodologies. For example, Actin-Related Protein 2/3 complex subunit 2 (ARPC2) has been identified as a molecular target for benproperine in the context of cancer cell migration nih.gov. To definitively validate this, genetically engineered cell lines, such as those with a knockout or knockdown of the ARPC2 gene, could be employed. The differential response of these engineered cells to this compound compared to their wild-type counterparts would provide strong evidence for on-target activity. Studies have utilized cancer cells with ARPC2 knockdown in animal models to demonstrate suppressed metastasis, supporting its role as a target nih.gov.

Currently, there is no specific information available in the scientific literature regarding the use of organoid or 3D culture systems to model the effects of this compound. Organoids, which are three-dimensional multicellular structures that mimic the architecture and function of native organs, represent a frontier in preclinical drug evaluation. These systems could provide a more physiologically relevant context to study the efficacy and potential tissue-specific effects of this compound compared to traditional 2D cell cultures.

In Vivo Animal Models for Mechanistic Elucidation and Target Validation

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of this compound in a whole-organism context. These models are crucial for assessing non-clinical efficacy and for in vivo target validation.

Rodent models have been instrumental in evaluating the pharmacodynamic properties of benproperine. Guinea pigs have been used to assess the antitussive (cough-suppressing) activity of benproperine and its enantiomers. In these models, cough is induced by citric acid, and the efficacy of the compound is measured by the reduction in the number of coughs nih.gov.

Mouse models have also been employed to investigate the potential anticancer and anti-inflammatory effects of benproperine phosphate (B84403). In a mouse sepsis model induced by lipopolysaccharide (LPS), benproperine was shown to reduce IL-6 levels in the lungs and improve survival rates nih.gov. Furthermore, in pancreatic cancer research, a xenograft model using human pancreatic cancer cells (Panc-1) subcutaneously inoculated into nude mice demonstrated that benproperine phosphate treatment significantly reduced tumor growth, size, and weight nih.gov. Another study highlighted that benproperine phosphate decreased lung metastasis of AsPC-1 cells in mice medchemexpress.com.

These rodent models provide essential data on the in vivo efficacy of benproperine in various pathological conditions, forming a basis for its potential therapeutic applications.

Below is an interactive data table summarizing the findings from a study on the antitussive effects of benproperine and its enantiomers in a guinea pig model.

| Compound | ID50 (mg/kg) for Number of Coughs (3 min challenge) | 95% Confidence Interval |

| (+/-)-benproperine | 16.1 | 9.1-28.4 |

| R-(+)-benproperine | 23.3 | 11.2-48.6 |

| S-(-)-benproperine | 25.4 | 11.7-55.1 |

Data from a study on citric-acid-induced cough in conscious guinea-pigs. nih.gov

While the use of whole-organism transgenic or knockout animal models for the specific target validation of this compound is not documented in the available literature, studies have utilized related techniques. For instance, to validate ARPC2 as a target for benproperine's anti-metastatic effects, researchers used ARPC2-knockdown cancer cells in an animal model. These modified cancer cells showed defective cell migration and suppressed metastasis, providing in vivo evidence for the importance of this target in the compound's mechanism of action nih.gov. The development of specific transgenic or knockout animal models where a target of benproperine is altered would be a valuable future step in definitively validating its mechanism of action in a complex physiological system.

Advanced Imaging Techniques in Preclinical In Vivo Studies (e.g., PET, MRI)

Advanced imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are instrumental in modern preclinical drug development. They offer non-invasive, longitudinal insights into drug distribution, target engagement, and efficacy in living organisms.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the real-time, in vivo measurement of metabolic and functional processes. In preclinical research, PET studies are crucial for evaluating the pathophysiology of diseases and the effects of drug candidates in animal models. This is achieved by using radiolabeled ligands, or radiotracers, to visualize and quantify physiological and cellular processes such as metabolism, neuroinflammation, and receptor occupancy. While a valuable tool in neuroscience and oncology research, specific preclinical PET imaging studies on this compound are not readily found in the current body of scientific literature.

Magnetic Resonance Imaging (MRI) is another powerful non-invasive imaging modality that provides high-resolution anatomical and functional information without the use of ionizing radiation. Preclinical MRI is widely used to study disease pathophysiology and for translational research in areas such as neurology, cardiology, and oncology. It allows for detailed visualization of soft tissues and can be used to assess changes in tumor volume, tissue composition, and physiological parameters in response to therapeutic interventions. As with PET, there is a lack of specific published research detailing the use of MRI in preclinical in vivo studies of this compound.

The application of these advanced imaging techniques could provide significant insights into the pharmacokinetics and pharmacodynamics of this compound. For instance, radiolabeled this compound could be used in PET studies to map its distribution and binding sites within the body, particularly in the brain and respiratory system, which are relevant to its antitussive and potential psychoactive effects. MRI could be employed to assess any structural or functional changes in relevant tissues following administration of the compound.

Co-culture and Microphysiological Systems for Complex Biological Interactions

To better mimic the complex cellular environments of human tissues and organs, researchers are increasingly turning to co-culture and microphysiological systems (MPS). These models offer a more physiologically relevant alternative to traditional 2D cell cultures.

Co-culture systems involve the cultivation of two or more different cell types together to study their interactions. This approach is valuable for investigating the complex interplay between different cells in a tissue, which can influence drug response and toxicity. For example, co-cultures of lung epithelial cells and immune cells could be used to study the anti-inflammatory effects of this compound in a more realistic model of the lung environment.

Microphysiological Systems (MPS) , also known as "organs-on-a-chip," are small microfluidic devices that contain living cells in a continuously perfused, three-dimensional microenvironment. These systems are designed to replicate the key physiological and mechanical functions of human organs. MPS can be used to study drug metabolism, efficacy, and toxicity in a human-relevant context, potentially reducing the reliance on animal models. The development of a "lung-on-a-chip" model, for instance, could provide a sophisticated platform to investigate the mechanisms of action of this compound on respiratory tissues.

While the potential applications of these advanced in vitro models for studying this compound are clear, there is currently a lack of published research specifically utilizing co-culture or microphysiological systems for this compound. Future studies employing these methodologies could significantly enhance our understanding of the cellular and molecular mechanisms underlying the therapeutic effects and potential off-target activities of this compound.

Computational and Systems Biology Approaches in Benproperine Embonate Research

Network Pharmacology and Polypharmacology Analysis

Network pharmacology operates on the principle that many effective drugs modulate multiple proteins rather than a single target. wjpps.com This approach integrates systems biology, bioinformatics, and pharmacology to construct and analyze complex drug-target-disease networks, providing a holistic view of a drug's effects. wjpps.commdpi.com Polypharmacology, a key concept within this field, specifically refers to the ability of a single drug to interact with multiple targets, which can be crucial for its therapeutic efficacy and can also explain certain side effects. wjpps.comeurekaselect.com

A primary application of computational analysis is the prediction of a drug's unintended biological targets. By leveraging large databases of known drug-target interactions and compound structures, algorithms can forecast potential "off-target" binding for molecules like benproperine (B1668004). nih.govresearchgate.netmdpi.com Computational frameworks, such as the Off-Target Safety Assessment (OTSA), utilize a combination of 2D and 3D chemical similarity methods and machine learning to screen small molecules against thousands of protein targets. nih.govnih.gov This process can identify previously unknown interactions, helping to build a comprehensive receptor profile. nih.gov For benproperine, such an analysis could reveal affinities for receptors, enzymes, or ion channels beyond its primary targets, offering insights into its broader mechanism of action and potential for repositioning. researchgate.net

| Predicted Target Class | Specific Example Target | Potential Implication | Prediction Method |

|---|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Dopamine Receptor D2 | Neurological pathway modulation | Ligand-based Similarity |

| Kinases | AMP-activated protein kinase (AMPK) | Metabolic and cellular stress signaling | Machine Learning Model |

| Ion Channels | Voltage-gated calcium channels | Cardiovascular or neuronal effects | 3D Structure-based Docking |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory pathways | Pharmacophore Matching |

Once primary and off-target interactions are identified, network pharmacology can map how these interactions perturb larger biological networks. nih.gov Research has shown that benproperine phosphate (B84403) induces autophagy arrest in pancreatic cancer cells by initiating autophagy through the AMPK/mTOR pathway while also disrupting the fusion of autophagosomes with lysosomes. nih.gov A network pharmacology approach could further elucidate this mechanism by constructing a comprehensive interaction map. Such a network would connect benproperine's direct targets to the key proteins in the autophagy pathway, such as AMPK, mTOR, Atg5, Beclin 1, and RAB11A, revealing the interconnected signaling cascades responsible for the observed cellular outcome. nih.gov This systems-level view is critical for understanding the full therapeutic potential and mechanism of action of benproperine in complex diseases. wjpps.com

Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates computational modeling with experimental data to mechanistically simulate the dynamics of diseases and drug actions. simulations-plus.com QSP models are typically composed of systems of ordinary differential equations that describe the interplay between a drug's pharmacokinetics, its pharmacodynamic effects, and the underlying disease pathophysiology at multiple biological scales. simulations-plus.comwikipedia.org This approach aims to bridge the gap between preclinical findings and clinical outcomes by creating predictive, mechanistic models. frontiersin.orgnih.gov

Mechanistic models seek to mathematically represent the cause-and-effect relationships between a drug and a biological system, moving beyond empirical descriptions. diva-portal.org For benproperine, a mechanistic model could simulate its binding kinetics to a specific target, such as the actin-related protein 2/3 complex subunit 2 (ARPC2), which has been identified as a target for inhibiting cancer cell migration. nih.gov Such models incorporate parameters for association and dissociation rates, target protein synthesis and degradation, and downstream signaling events. diva-portal.orgnih.gov Unlike static models, dynamic mechanistic models can capture the time-dependent changes in drug and target concentrations in different tissues, providing a more nuanced prediction of the pharmacological response. youtube.com

| Model Component | Description | Example Parameter |

|---|---|---|

| Pharmacokinetics (PK) | Describes the absorption, distribution, metabolism, and excretion of benproperine. | Plasma clearance rate |

| Target Binding | Represents the reversible binding of benproperine to its molecular target (e.g., ARPC2). | Binding affinity (Kd) |

| Target Dynamics | Accounts for the natural turnover (synthesis and degradation) of the target protein. | Target degradation rate constant |

| Pharmacodynamics (PD) | Links the drug-target complex concentration to a biological response (e.g., inhibition of actin polymerization). | IC50 of pathway inhibition |

Chemoinformatics and In Silico Screening

Chemoinformatics applies computational methods to analyze chemical data, while in silico screening involves the use of these methods to search large virtual libraries of compounds for molecules with a high likelihood of binding to a specific biological target. nih.govmdpi.com These techniques are instrumental in the early phases of drug discovery and in drug repurposing efforts. nih.gov

The process often begins with the known structure of a drug like benproperine or its biological target. ebi.ac.uk Using this information, virtual screening can be performed through methods like molecular docking, which predicts the binding orientation and affinity of a compound within a target's binding site, or pharmacophore modeling, which searches for compounds containing the essential 3D arrangement of features required for biological activity. mdpi.comnih.gov For benproperine research, these approaches could be used to screen for novel analogs with improved potency against a known target or to identify entirely different molecules from vast chemical databases that might mimic benproperine's effects on pathways like autophagy or cell migration. nih.govmdpi.com

| Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Target Identification | Select a validated biological target of benproperine (e.g., ARPC2). nih.gov | Protein Data Bank (PDB) |

| 2. Library Preparation | Prepare a large database of chemical compounds for virtual screening. | DrugBank, ChEMBL ebi.ac.uk |

| 3. Virtual Screening | Screen the library against the target using computational methods to identify potential "hits." | Molecular Docking, Pharmacophore Modeling nih.gov |

| 4. Hit Filtering | Filter the initial hits based on predicted drug-like properties (e.g., ADMET). | QSAR Models mdpi.com |

| 5. Experimental Validation | Synthesize and test the most promising candidates in vitro to confirm activity. | Cell-based assays |

Predictive Modeling for New Benproperine Embonate Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in the rational design of new drug derivatives. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the in silico prediction of the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For benproperine, this would involve a series of its derivatives and their corresponding antitussive potencies. Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features), are then calculated for each compound. Through statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a predictive equation is generated that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study for benproperine derivatives might reveal key structural features essential for its antitussive effect. For instance, the model could indicate that specific substitutions on the piperidine (B6355638) ring or modifications to the benzhydryl moiety significantly influence activity. Such insights guide medicinal chemists in designing new derivatives with potentially enhanced efficacy or improved pharmacokinetic profiles.

Table 1: Hypothetical Molecular Descriptors and Their Impact on the Antitussive Activity of Benproperine Derivatives

| Descriptor | Physicochemical Property | Predicted Impact on Activity | Rationale |

| LogP | Lipophilicity | Positive Correlation | Enhanced ability to cross the blood-brain barrier and reach central nervous system targets. |

| Molecular Weight | Size and Bulk | Optimal Range | Steric hindrance may prevent effective binding to the target if the molecule is too large. |

| Polar Surface Area | Polarity | Negative Correlation | Lower polarity is generally favored for CNS-acting drugs to improve membrane permeability. |

| Number of H-bond Donors/Acceptors | Hydrogen Bonding Capacity | Specific Requirements | Essential for specific interactions with amino acid residues in the target's binding pocket. |

These predictive models, once validated, can be used to screen virtual libraries of benproperine derivatives, significantly accelerating the discovery of new lead compounds.

Virtual Screening for Novel Ligands Interacting with this compound Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. youtube.com This approach can be either structure-based or ligand-based, depending on whether the three-dimensional structure of the target is known.

In the case of benproperine, identifying its direct molecular targets is the first critical step. While its precise mechanism is not fully elucidated, it is known to act as a cough suppressant. Recent research on the repurposed use of benproperine phosphate for pancreatic cancer has identified Ras-related protein Rab-11A (RAB11A) as a potential target. nih.gov This finding provides a valuable starting point for virtual screening campaigns.

With the crystal structure of a target like RAB11A, structure-based virtual screening (SBVS) can be employed. This involves docking a large library of compounds into the binding site of the protein and scoring their potential interactions. The goal is to identify molecules that fit well within the binding pocket and form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues.

Table 2: Key Steps in a Structure-Based Virtual Screening Campaign for Benproperine Targets

| Step | Description | Tools and Techniques |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., from the Protein Data Bank). This includes adding hydrogen atoms and assigning partial charges. | Molecular modeling software (e.g., AutoDockTools, Maestro). |

| 2. Ligand Library Preparation | Assembling a diverse library of small molecules in a format suitable for docking. This can include commercially available compounds or virtually designed molecules. | Chemical databases (e.g., ZINC, PubChem), cheminformatics toolkits. |

| 3. Molecular Docking | Computationally predicting the preferred orientation of a ligand when bound to the target protein to form a stable complex. | Docking software (e.g., AutoDock Vina, Glide, GOLD). |

| 4. Scoring and Ranking | Evaluating the binding affinity of each ligand using a scoring function and ranking the compounds based on their predicted affinity. | Scoring functions integrated into docking software. |

| 5. Post-processing and Hit Selection | Filtering the top-ranked compounds based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of the binding poses. | ADMET prediction tools, molecular visualization software. |

Ligand-based virtual screening (LBVS) can be utilized when the target structure is unknown but a set of active molecules is available. youtube.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A pharmacophore model can be developed based on the common structural features of known active compounds, and this model is then used to search for other molecules that share these features.

Bioinformatics Analyses of Functional Mutations in Drug Target Genes

Bioinformatics provides the tools to analyze the genetic information of individuals and identify variations, such as single nucleotide polymorphisms (SNPs), that may influence drug response. Understanding the impact of functional mutations in drug target genes is a cornerstone of personalized medicine, as it can help predict whether a patient will respond to a particular drug or be at risk for adverse effects.

For benproperine, the identification of potential targets like RAB11A opens up avenues for bioinformatics analysis. nih.gov By examining genomic databases, researchers can identify known mutations within the RAB11A gene. Computational tools can then be used to predict the functional consequences of these mutations on the protein's structure and function. For instance, a mutation in the binding site of RAB11A could alter its interaction with benproperine, potentially leading to reduced efficacy of the drug.

Various in silico tools are available to predict the pathogenicity or functional impact of genetic variants. These tools use different algorithms that consider factors such as amino acid conservation across species, the physicochemical properties of the amino acid change, and the location of the mutation within the protein structure.

Table 3: Common Bioinformatics Tools for Predicting the Functional Impact of Mutations

| Tool | Principle | Predicted Outcome |

| SIFT (Sorting Intolerant From Tolerant) | Based on the evolutionary conservation of amino acids in a protein family. | Predicts whether an amino acid substitution is likely to be deleterious or tolerated. |

| PolyPhen-2 (Polymorphism Phenotyping v2) | Uses a combination of sequence and structure-based features to predict the impact of an amino acid substitution. | Classifies variants as "probably damaging," "possibly damaging," or "benign." |

| PROVEAN (Protein Variation Effect Analyzer) | Based on an alignment-based score that measures the change in sequence similarity of a protein before and after the introduction of an amino acid variation. | Predicts whether a variant is "deleterious" or "neutral." |

By integrating data from these predictive tools with information from population genetics databases, it is possible to identify common or rare variants in benproperine's target genes that may have clinical significance. This knowledge could ultimately be used to develop genetic tests that guide the use of benproperine, ensuring it is prescribed to patients who are most likely to benefit.

Emerging Research Frontiers and Future Directions

Nanotechnology Applications for Research Tool Development

Nanotechnology provides innovative tools for overcoming challenges in pharmaceutical research, such as solubility and targeted delivery. nih.govnih.gov For a small molecule like benproperine (B1668004), nanotechnology offers novel strategies to develop sophisticated research probes for preclinical investigations. pharmtech.com

Encapsulation involves enclosing a molecule within a nanoscale carrier. This strategy can improve stability, control release, and modify the physicochemical properties of the encapsulated agent. mdpi.com For research purposes, encapsulating benproperine embonate in nanoparticles could create valuable tools for studying its biological effects. nih.govutoronto.caacs.org Potential encapsulation materials include:

Polymeric Nanoparticles: Using biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles that can encapsulate benproperine. pharmtech.com

Liposomes: These vesicles, composed of lipid bilayers, can carry both hydrophilic and hydrophobic molecules and are widely used in drug delivery research. rsc.org

Protein Nanoparticles: Utilizing proteins like albumin to form nanoparticles for drug encapsulation. mdpi.com

These encapsulated probes could be used to study cellular uptake mechanisms and intracellular trafficking of benproperine in a controlled manner.

Building upon encapsulation, targeted delivery systems are designed to deliver a drug to specific cells or tissues. istanbul.edu.tr This is achieved by decorating the surface of the nanocarrier with ligands that bind to receptors overexpressed on the target cells. nih.govrsc.org Given the emerging anti-cancer properties of benproperine, targeted delivery systems could be powerful research tools for:

In Vitro Cancer Studies: Developing nanoparticles loaded with benproperine and functionalized with antibodies or peptides that target receptors on cancer cells (e.g., transferrin or EGFR receptors). rsc.orgmdpi.com This would allow researchers to study the cell-specific effects of benproperine on cancer cell migration, invasion, and viability with high precision.

Preclinical Animal Research: In animal models of cancer, targeted nanoparticles could be used to deliver benproperine specifically to tumor tissues. mdpi.com This approach would help in validating the in vivo efficacy of its newly discovered anti-metastatic effects while minimizing potential systemic exposure and off-target effects. Magnetic nanoparticles could also be employed for delivery guided by an external magnetic field. nih.gov

Unexplored Biological Targets and Mechanistic Hypotheses

While benproperine's primary clinical use is based on its antitussive effect, which is attributed to the suppression of the cough center in the central nervous system, recent research has unveiled novel and potentially significant biological targets. patsnap.compatsnap.com